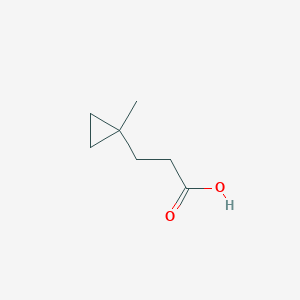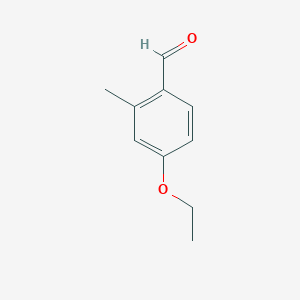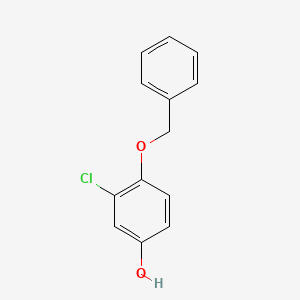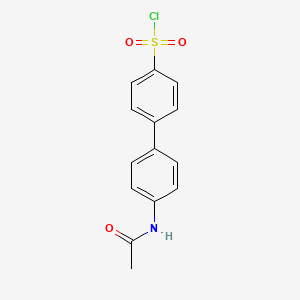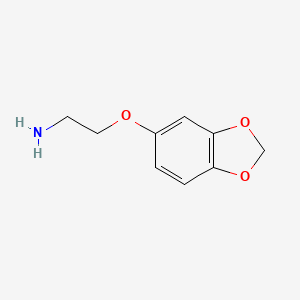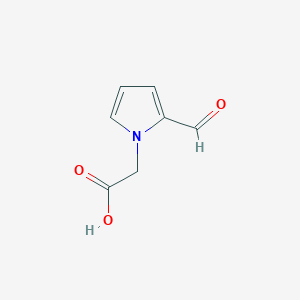
(2-甲酰基-1H-吡咯-1-基)乙酸
描述
“(2-formyl-1H-pyrrol-1-yl)acetic acid” is a compound that is important in organic synthesis and biomedical research. It has a molecular weight of 153.14 . The compound is also known as FPA.
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “(2-formyl-1H-pyrrol-1-yl)acetic acid”, often involves reactions like the Clauson-Kaas reaction, Vilsmeier reaction, and transesterification . The total synthesis of pyrrolemarumine was attained by the regioselective functionalization of 2-formylpyrrole .Molecular Structure Analysis
The molecular structure of “(2-formyl-1H-pyrrol-1-yl)acetic acid” is represented by the InChI code1S/C7H7NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h1-3,5H,4H2,(H,10,11) . This indicates that the compound has a pyrrole ring with a formyl group at the 2-position . Chemical Reactions Analysis
Pyrrole derivatives, including “(2-formyl-1H-pyrrol-1-yl)acetic acid”, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Dehydration of the dihydropyrrole produces a Py-2-C as the final product .Physical And Chemical Properties Analysis
“(2-formyl-1H-pyrrol-1-yl)acetic acid” is a powder at room temperature . It has a melting point range of 140-143 degrees Celsius .科学研究应用
Synthesis of Heterocyclic Compounds
(2-formyl-1H-pyrrol-1-yl)acetic acid: is a valuable precursor in the synthesis of various heterocyclic compounds. These structures are foundational in creating pharmaceuticals due to their diverse biological activities. The pyrrole ring, in particular, is a component of many drugs and agrochemicals .
Anticancer Research
Derivatives of (2-formyl-1H-pyrrol-1-yl)acetic acid have shown promise in anticancer research. Some derivatives exhibit cytotoxic activity against cancer cell lines, making them potential candidates for cancer therapy development .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactive formyl group allows for subsequent functionalization, which is crucial in developing new organic reactions .
Material Science
In material science, (2-formyl-1H-pyrrol-1-yl)acetic acid can be used to modify surfaces or create polymers with specific electronic properties. This is particularly relevant in the field of conductive materials .
Molecular Probes
Due to its unique structure, this compound can be used to create molecular probes. These probes can bind to specific biological targets, aiding in the study of biochemical processes .
Analytical Chemistry
In analytical chemistry, derivatives of (2-formyl-1H-pyrrol-1-yl)acetic acid can be employed as reagents or standards in various assays and chemical analyses to determine the presence of other substances .
Agricultural Chemistry
The pyrrole moiety is significant in the development of agrochemicals(2-formyl-1H-pyrrol-1-yl)acetic acid can be used to synthesize compounds with herbicidal or pesticidal properties .
Chemical Education
Lastly, this compound is an excellent example for educational purposes, demonstrating various organic chemistry concepts such as nucleophilic addition reactions and the importance of functional groups in synthesis .
安全和危害
未来方向
The future directions for the research and application of “(2-formyl-1H-pyrrol-1-yl)acetic acid” and other pyrrole derivatives could involve further exploration of their diverse biological activities . For instance, they could be studied for their potential roles in the prevention and treatment of lifestyle diseases .
作用机制
Target of Action
Related 2-formylpyrrole compounds have been found to inhibit enzymes such as aldose reductase , which plays a crucial role in the polyol pathway of glucose metabolism .
Mode of Action
It’s known that 2-formylpyrrole compounds arise from non-enzymatic maillard reactions of amines and sugars . These reactions could potentially lead to interactions with their targets, causing changes at the molecular level .
Biochemical Pathways
Related 2-formylpyrrole compounds have been found to impact the polyol pathway of glucose metabolism through their inhibition of aldose reductase .
Result of Action
Maillard products like 2-formylpyrrole compounds display interesting biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
属性
IUPAC Name |
2-(2-formylpyrrol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h1-3,5H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNKRZLHJSBDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499111 | |
| Record name | (2-Formyl-1H-pyrrol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-formyl-1H-pyrrol-1-yl)acetic acid | |
CAS RN |
67451-42-7 | |
| Record name | (2-Formyl-1H-pyrrol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

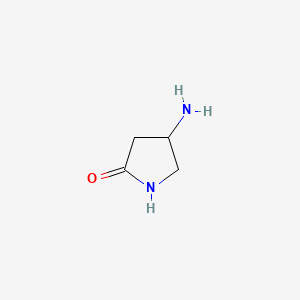
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)


